3-(4-Acrylamidophenyl)butanamide
Description
3-(4-Acrylamidophenyl)butanamide is a synthetic organic compound featuring a butanamide backbone linked to a phenyl ring substituted with an acrylamide group at the para position. The acrylamide moiety introduces reactivity due to its α,β-unsaturated carbonyl system, enabling participation in Michael addition reactions or polymerization processes. The butanamide chain may enhance solubility compared to shorter alkylamides, while the acrylamide group could facilitate covalent interactions in biological systems or polymer matrices.
Properties
IUPAC Name |
3-[4-(prop-2-enoylamino)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-13(17)15-11-6-4-10(5-7-11)9(2)8-12(14)16/h3-7,9H,1,8H2,2H3,(H2,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGVXEDRPLGWJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)C1=CC=C(C=C1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Acrylamidophenyl)butanamide typically involves the amidation reaction between an appropriate acrylamide derivative and a butanamide precursor. The reaction conditions often include the use of a solvent such as toluene and a catalyst like Quadrol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(4-Acrylamidophenyl)butanamide undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The phenyl ring can participate in electrophilic substitution reactions, where substituents on the ring can be replaced by other groups under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Acrylamidophenyl)butanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its amide group.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Acrylamidophenyl)butanamide involves its interaction with molecular targets through its amide group. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities among 3-(4-Acrylamidophenyl)butanamide and related butanamide derivatives:
Physicochemical and Reactivity Differences
- Acrylamide vs. Acetyl : The acrylamide group in this compound offers higher reactivity (e.g., covalent binding to cysteine residues) compared to the inert acetyl group in N-(4-Acetylphenyl)butanamide, which prioritizes metabolic stability .
- Heterocyclic Modifications : The oxadiazole ring in 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide improves metabolic stability and hydrogen-bonding capacity, unlike the linear butanamide chain in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
